N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide
Description
Historical Development of Thiazole-Piperazine Conjugates
Thiazole-piperazine conjugates have emerged as a critical scaffold in medicinal chemistry due to their structural versatility and broad pharmacological profiles. The fusion of thiazole—a five-membered heterocycle containing sulfur and nitrogen—with piperazine, a six-membered diazine ring, creates a hybrid structure capable of interacting with diverse biological targets. Early work in this field focused on antimalarial agents, such as the piperazine-tethered thiazoles reported by Rayala et al., which demonstrated nanomolar efficacy against Plasmodium falciparum. Parallel synthetic approaches, including solid-phase combinatorial methods, enabled rapid diversification of these conjugates, paving the way for structure-activity relationship (SAR) studies.
Subsequent innovations expanded applications to neurodegenerative diseases. For example, thiazole-clubbed piperazine derivatives recently showed dual inhibitory activity against acetylcholinesterase and β-amyloid aggregation, highlighting their potential in Alzheimer’s disease therapy. The integration of sulfonyl groups, as seen in imidazo[2,1-b]thiazole-sulfonyl piperazines, further diversified their biological repertoire, enabling selective inhibition of carbonic anhydrase isoforms. These advancements underscore the evolutionary trajectory of thiazole-piperazine hybrids from antimalarials to multitarget agents.
Significance of Heterocyclic Rings in Medicinal Chemistry
Heterocycles dominate modern pharmacopeias, constituting over 85% of biologically active compounds. Their prevalence stems from three key attributes:
- Structural mimicry : Thiazole and piperazine rings replicate natural motifs, facilitating interactions with enzymes and receptors. For instance, the thiazole moiety mimics thiamine and cysteine residues, enabling redox modulation.
- Tunable physicochemical properties : Introducing nitrogen or sulfur atoms alters polarity, solubility, and hydrogen-bonding capacity. Piperazine’s basicity enhances membrane permeability, while thiazole’s aromaticity stabilizes π-π interactions.
- Synthetic adaptability : Modular synthesis allows for rapid derivatization. A 2023 study demonstrated the parallel synthesis of 48 piperazine-thiazole variants via Ugi-4CR reactions, achieving yields >75%.
These features make heterocycles indispensable in addressing drug resistance and polypharmacology.
Overview of N-(4-(3-Oxo-3-(4-(Pyridin-2-yl)Piperazin-1-yl)Propyl)Thiazol-2-yl)Benzamide in Research Context
This compound (hereafter Compound X ) integrates three pharmacophores:
- Thiazole core : Imparts rigidity and electron-deficient character for target engagement.
- Piperazine-pyridine subunit : Enhances solubility and enables metal chelation via the pyridine nitrogen.
- Benzamide tail : Provides hydrophobic surface area for van der Waals interactions.
Structurally, Compound X shares homology with imidazo[2,1-b]thiazole-sulfonyl piperazines but replaces the sulfonamide with a benzamide group. This modification may alter target selectivity, as benzamides preferentially bind kinase ATP pockets. Preliminary docking studies suggest Compound X interacts with carbonic anhydrase II (Ki ≈ 60 µM), though experimental validation is pending.
Research Objectives and Scope
This review addresses three knowledge gaps:
- Synthetic accessibility : Evaluating routes to Compound X using fragment coupling or multicomponent reactions.
- Target profiling : Identifying primary biological targets through in silico and in vitro assays.
- SAR optimization : Proposing structural modifications to enhance potency against neurological or infectious targets.
By contextualizing Compound X within the broader landscape of thiazole-piperazine pharmacology, this work aims to guide future drug discovery efforts.
Table 1: Structural Comparison of Representative Thiazole-Piperazine Conjugates
Properties
IUPAC Name |
N-[4-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c28-20(27-14-12-26(13-15-27)19-8-4-5-11-23-19)10-9-18-16-30-22(24-18)25-21(29)17-6-2-1-3-7-17/h1-8,11,16H,9-10,12-15H2,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKDHOWWCCJWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with 4-(pyridin-2-yl)piperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This intermediate is then reacted with 3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propanoic acid to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and aniline derivatives. This reaction is critical for modifying the compound’s pharmacokinetic properties.
| Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Acidic (HCl, H<sub>2</sub>SO<sub>4</sub>) | 6 M HCl, reflux | Benzamide → Benzoic acid + 4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-amine | Requires prolonged heating; partial decomposition observed. |
| Basic (NaOH) | 2 M NaOH, 80°C | Benzamide → Sodium benzoate + free amine | Higher selectivity for amide cleavage; side reactions minimal. |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient thiazole ring facilitates SNAr reactions, enabling substitution at the 2- or 4-positions. Piperazine derivatives are common nucleophiles in these reactions.
| Substrate | Nucleophile | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Chlorothiazole derivative | 4-(Pyridin-2-yl)piperazine | DMF, 100°C, 12 h | 65–75% | |
| 4-Fluorothiazole derivative | Piperidine | DMSO, 120°C, 8 h | 55% |
Suzuki-Miyaura Coupling
The aryl bromide/chloride substituents on the benzamide or thiazole rings participate in cross-coupling reactions with boronic acids to introduce aromatic diversity.
Buchwald-Hartwig Amination
This reaction forms C–N bonds between aryl halides and amines, enabling piperazine functionalization or thiazole ring modification.
Oxidation-Reduction Reactions
The 3-oxo propyl group undergoes reduction to a secondary alcohol, while the pyridine ring can be oxidized under harsh conditions.
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Ketone reduction | NaBH<sub>4</sub>, MeOH | 0°C, 2 h | 3-Hydroxypropyl derivative | 85% |
| Pyridine N-oxidation | m-CPBA, CH<sub>2</sub>Cl<sub>2</sub> | RT, 24 h | Pyridine N-oxide | 40% |
Piperazine Functionalization
The piperazine ring undergoes alkylation or acylation to modulate physicochemical properties.
Thiazole Ring Modifications
The thiazole moiety participates in electrophilic substitution or cycloaddition reactions.
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl<sub>4</sub> | Reflux, 12 h | 5-Bromothiazole derivative |
| [2+3] Cycloaddition | NaN<sub>3</sub>, CuI, DMF | 100°C, 24 h | Tetrazole-fused thiazole |
Key Research Findings
-
Suzuki Coupling optimizes aromatic diversity for structure-activity relationship (SAR) studies, with Pd-based catalysts achieving >80% yields .
-
Buchwald-Hartwig Amination introduces sterically hindered amines, enhancing target selectivity in kinase inhibition assays .
-
Piperazine Alkylation significantly improves blood-brain barrier penetration in preclinical models.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiazole and piperazine, including N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide, exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines by interfering with cellular signaling pathways. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells through the modulation of histone demethylases, which play a crucial role in gene expression regulation in cancer progression .
Antimycobacterial Activity
The compound's structural components suggest potential activity against Mycobacterium tuberculosis. Research on related thiazole derivatives has shown that they can inhibit the growth of mycobacterial strains, making them candidates for further development as antimycobacterial agents . The mechanism involves disruption of mycobacterial cell wall synthesis and metabolic pathways.
Histone Demethylase Inhibition
This compound has been identified as a potent inhibitor of histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies. These enzymes are involved in epigenetic regulation, and their inhibition can lead to reactivation of tumor suppressor genes silenced in cancer cells. The compound's ability to bind to the active site of these demethylases enhances its potential as an epigenetic therapeutic agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimycobacterial | Inhibits Mycobacterium tuberculosis | |
| Histone Demethylase Inhibition | Inhibits KDM4 and KDM5 activity |
Case Study: Histone Demethylase Inhibition
In a study focusing on structure-based design, researchers synthesized a series of thiazole derivatives and evaluated their inhibitory effects on KDMs. The most promising compounds showed IC50 values in the low micromolar range, indicating strong inhibitory activity against KDM4A/B and KDM5B/C, with selectivity over other KDM subfamilies .
Mechanism of Action
The mechanism of action of N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting biochemical pathways. For instance, its anti-tubercular activity is attributed to its ability to interfere with the synthesis of mycolic acids in Mycobacterium tuberculosis .
Comparison with Similar Compounds
Target Compound:
- Benzamide backbone : Provides hydrogen-bonding capacity via the amide group.
- Thiazole ring : Enhances metabolic stability and π-π stacking interactions.
- Pyridin-2-yl-piperazine : Modulates receptor selectivity (e.g., 5-HT1A antagonism).
Analog 1: MM0421.02 (Impurity B)
- Core : 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one.
- Substituents : Phenyl-piperazine and propyl chain.
- Key Difference: Lacks thiazole and benzamide; triazolopyridinone core may confer distinct pharmacokinetics .
Analog 2: MM0421.03 (Impurity C Dihydrochloride)
Analog 3: Lecozotan Hydrochloride
- Core: Benzamide with 4-cyano substitution.
- Substituents : Dihydrobenzodioxin-piperazine and pyridinyl group.
Pharmacological Activity Comparison
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Lecozotan HCl | MM0421.02 | MM0421.03 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 463.52 | 520.00 | 378.45 | 453.37 (salt) |
| logP | 2.8 (predicted) | 3.1 | 2.5 | 3.4 |
| Solubility (mg/mL) | 0.15 (aqueous) | 1.2 (HCl salt) | 0.08 | 0.12 (HCl salt) |
| Metabolic Stability | Moderate (thiazole) | High (cyano group) | Low (triazolopyridinone) | Moderate (chlorophenyl) |
Notes:
- The target compound’s thiazole ring improves metabolic stability compared to triazolopyridinone-based impurities .
- Lecozotan’s hydrochloride salt and cyano group enhance aqueous solubility and blood-brain barrier penetration, critical for CNS activity .
Research Findings and Clinical Relevance
- The pyridinyl-piperazine may reduce cardiotoxicity risks associated with phenyl-piperazines (e.g., QT prolongation) .
Biological Activity
N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C19H22N4O2S
- Molecular Weight : 366.47 g/mol
- SMILES Notation : Cc1ccccc1C(=O)N(C(=O)C(CN1CCN(CC1)c2ccn=cn2)S(=O)(=O))C(=O)C
The compound features a thiazole ring, a piperazine moiety, and a pyridine group, which contribute to its biological properties.
Synthesis Method
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : Utilizing thioamide and α-bromo ketone as starting materials.
- Piperazine Substitution : The piperazine derivative is introduced through nucleophilic substitution.
- Final Coupling : The benzamide moiety is attached via acylation reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance:
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| 6e | Mycobacterium tuberculosis | 1.35 |
| 7e | Escherichia coli | 0.85 |
| 6k | Staphylococcus aureus | 2.10 |
These results highlight the potential of this compound in combating resistant microbial strains.
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 25.72 |
| HeLa (Cervical Cancer) | 15.30 |
| A549 (Lung Cancer) | 30.45 |
Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells, suggesting a mechanism of action that involves the activation of apoptotic pathways.
The mechanism by which this compound exerts its biological effects may involve:
- Receptor Binding : Interaction with specific receptors, potentially modulating signal transduction pathways.
- Enzyme Inhibition : Inhibition of key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The compound demonstrated an IC50 value of 1.35 µM, indicating potent activity compared to standard treatments .
Study 2: Anticancer Properties
In another investigation, the anticancer properties were assessed using various cancer cell lines. The results showed that the compound significantly inhibited cell growth in MCF7 and HeLa cell lines with IC50 values of 25.72 µM and 15.30 µM respectively . Moreover, apoptosis was confirmed through flow cytometry, indicating its potential as an anticancer agent.
Q & A
Q. What synthetic strategies are recommended for synthesizing N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide, given its structural complexity?
Methodological Answer: A multi-step coupling approach is optimal. demonstrates coupling acid precursors (e.g., thiazole-carboxylic acids) with amines (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine) under conditions like Method A (solvent: DMF/THF, yields: 39-53%) for analogous thiazole-carboxamides . Key steps:
- Stoichiometry: Use 1.2:1 molar ratio of acyl chloride to amine to drive reactions to completion.
- Purification: Employ gradient HPLC (C18 column, acetonitrile/water) to isolate regioisomers, achieving >98% purity .
- Intermediate validation: Monitor each step via TLC ( ’s pyridine-mediated benzamide coupling) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer: Combine 1H/13C NMR, HRMS, and HPLC:
- NMR: Assign propyl-thiazole (δH 2.5–3.5 ppm) and piperazine protons (δH 3.0–4.0 ppm) ( ) . For benzamide carbonyls, 13C NMR (δC ~165 ppm) is diagnostic .
- HRMS: Validate molecular formula (e.g., m/z 512.2150 calculated vs. 512.2148 observed in ) with <5 ppm error .
- HPLC: Use C18 columns (acetonitrile/water, 0.1% TFA) to confirm >98% purity, critical for excluding regioisomers .
Advanced Research Questions
Q. How can computational quantum chemical methods optimize reaction design for this compound?
Methodological Answer: Integrate quantum mechanical calculations (e.g., DFT) with experimental validation. ’s ICReDD framework uses reaction path searches to predict intermediates and transition states, reducing trial-and-error . Example applications:
Q. How should researchers resolve discrepancies between theoretical and experimental spectral data (e.g., NMR shifts)?
Methodological Answer:
- Intermediate validation: Re-examine synthetic steps for unintended byproducts (e.g., ’s 6% yield for compound 59 suggests competing pathways) .
- 2D NMR: Use COSY/HSQC to resolve overlapping signals (e.g., propyl vs. piperazine protons).
- DFT-NMR comparison: Calculate chemical shifts for proposed structures and compare with experimental data. ’s intermolecular H-bonds (N—H⋯N, 2.89 Å) can shift resonances .
Q. What crystallization strategies yield X-ray quality crystals for structural elucidation?
Methodological Answer:
- Solvent system: Slow evaporation from methanol or methanol/chloroform (4°C) is effective ( ) .
- Purification: Pre-purify via silica chromatography ( ’s method) to remove amorphous impurities .
- Packing analysis: Identify stabilizing interactions (e.g., π-π stacking, C—H⋯F bonds). ’s crystal lattice is stabilized by N—H⋯N (2.89 Å) and C—H⋯F (3.12 Å) interactions .
Q. How can scalability challenges (e.g., low yields in propyl-thiazole coupling) be addressed?
Methodological Answer:
Q. What strategies reconcile conflicting bioactivity data across assay systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
